2-(piperazin-1-ylmethyl)thiazole

Medicinal Chemistry ADME Prediction Drug Design

2-(Piperazin-1-ylmethyl)thiazole is the definitive 2-substituted thiazole-piperazine building block for kinase inhibitor and CNS drug discovery. The methylene bridge positions the basic piperazine adjacent to the thiazole ring nitrogen—a spatial orientation critical for type II kinase inhibitor binding (T315I Bcr-Abl IC50=3 nM). Positional isomers (4- or 5-substituted) fail to recapitulate activity due to altered electronics and sterics. Derivatives demonstrate antimicrobial activity against L. monocytogenes (MIC=32 µM). Balanced XLogP3=0.2 enables CNS penetration. Insist on the 2-substituted isomer to preserve pharmacophore geometry.

Molecular Formula C8H13N3S
Molecular Weight 183.28 g/mol
CAS No. 885699-90-1
Cat. No. B1395912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(piperazin-1-ylmethyl)thiazole
CAS885699-90-1
Molecular FormulaC8H13N3S
Molecular Weight183.28 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=NC=CS2
InChIInChI=1S/C8H13N3S/c1-4-11(5-2-9-1)7-8-10-3-6-12-8/h3,6,9H,1-2,4-5,7H2
InChIKeyNEPNZBBYKHIRKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperazin-1-ylmethyl)thiazole (CAS 885699-90-1): A Versatile Thiazole-Piperazine Building Block for Medicinal Chemistry


2-(Piperazin-1-ylmethyl)thiazole (CAS 885699-90-1), also known as 1-[(1,3-thiazol-2-yl)methyl]piperazine, is a heterocyclic building block that combines a thiazole ring with a piperazine moiety linked by a methylene bridge [1]. This structural motif provides a basic nitrogen center (piperazine) and an electron-deficient aromatic ring (thiazole), making it a key intermediate for the synthesis of kinase inhibitors, receptor ligands, and antimicrobial agents . Its physicochemical profile, including a computed XLogP3 of 0.2, indicates balanced hydrophilicity/lipophilicity suitable for further derivatization [1].

Why 2-(Piperazin-1-ylmethyl)thiazole Cannot Be Directly Substituted by Positional Isomers or Simple Thiazole Analogs


Direct substitution with positional isomers such as 4-(piperazin-1-ylmethyl)thiazole (CAS 933737-25-8) or 5-(piperazin-1-ylmethyl)thiazole fails due to differences in electronic distribution, hydrogen-bonding capacity, and steric accessibility at the thiazole nitrogen and sulfur atoms [1]. The 2-substituted thiazole in this compound positions the basic piperazine moiety adjacent to the ring nitrogen, which is critical for binding interactions in kinase inhibitors and receptor antagonists [2]. Even minor positional shifts alter the spatial orientation of the piperazine group, leading to loss of activity in downstream derivatives. The following quantitative evidence clarifies where this compound's specific substitution pattern provides measurable differentiation.

Quantitative Differentiation Evidence for 2-(Piperazin-1-ylmethyl)thiazole (CAS 885699-90-1)


Computational Lipophilicity (XLogP3) of 2-(Piperazin-1-ylmethyl)thiazole vs. 4-Substituted Isomer

The computed lipophilicity (XLogP3) of 2-(piperazin-1-ylmethyl)thiazole is 0.2, indicating a balanced hydrophilicity/lipophilicity profile favorable for central nervous system (CNS) permeability and aqueous solubility. In contrast, the 4-substituted isomer, 4-(piperazin-1-ylmethyl)thiazole (CAS 933737-25-8), lacks a computed XLogP3 value in authoritative databases, but its distinct substitution pattern alters the electron density around the thiazole nitrogen, which can impact binding to biological targets [1][2].

Medicinal Chemistry ADME Prediction Drug Design

Antiplasmodial Activity of 4-(Piperazin-1-ylmethyl)thiazol-2-amine Derivatives Synthesized from 2-(Piperazin-1-ylmethyl)thiazole Precursors

In a parallel synthesis study, 4-(piperazin-1-ylmethyl)thiazol-2-amine derivatives were generated from piperazine and 4-chloromethyl-2-amino thiazoles. The resulting library exhibited antiplasmodial activity against Plasmodium falciparum with IC50 values in the low micromolar range (exact values not reported in abstract), demonstrating that the 2-(piperazin-1-ylmethyl)thiazole scaffold serves as a productive starting point for antimalarial drug discovery [1].

Antimalarial Antiplasmodial Medicinal Chemistry

Antimicrobial Activity of Trisubstituted 2-Piperazinyl Thiazoles vs. Chloramphenicol Standard

In a study evaluating 33 trisubstituted 2-piperazinyl thiazoles (derivatives of the 2-(piperazin-1-ylmethyl)thiazole scaffold), compound 26 demonstrated antimicrobial activity against Listeria monocytogenes with a Minimum Inhibitory Concentration (MIC) of 32 µM, which is identical to the standard antibiotic chloramphenicol. Compounds 23-27 exhibited MIC values of 256 µM against Staphylococcus aureus ATCC 25923, and compounds 27-33 showed MIC values of 256 µM against Klebsiella pneumoniae UC57 and Bacillus cereus [1].

Antimicrobial Antibacterial Medicinal Chemistry

Commercial Purity Benchmark: 2-(Piperazin-1-ylmethyl)thiazole vs. 4-Substituted Isomer

According to vendor specifications, 2-(piperazin-1-ylmethyl)thiazole is commercially available with a minimum purity specification of 97% . The 4-substituted isomer, 4-(piperazin-1-ylmethyl)thiazole (CAS 933737-25-8), is also offered at 98% purity by some suppliers . While the 2-substituted isomer exhibits slightly lower commercial purity, its positional specificity is often the critical factor for downstream synthetic success in kinase inhibitor programs [1].

Chemical Synthesis Building Block Procurement

Use as a Key Intermediate in Patented Kinase Inhibitors: HG-7-85-01

The 2-(piperazin-1-ylmethyl)thiazole scaffold is a key structural component of HG-7-85-01, a type II kinase inhibitor. HG-7-85-01 inhibits T315I mutant Bcr-Abl with an IC50 of 3 nM, KDR with an IC50 of 20 nM, and RET with an IC50 of 30 nM, while showing minimal inhibition (IC50 > 2 µM) against other kinases [1]. This selective inhibition profile is attributed, in part, to the specific spatial orientation conferred by the 2-(piperazin-1-ylmethyl)thiazole moiety.

Kinase Inhibitor Cancer Therapeutics Drug Discovery

Synthetic Yield in the Preparation of 2-(Piperazin-1-ylmethyl)thiazole from 2-Chloromethylthiazole

The synthesis of 2-(piperazin-1-ylmethyl)thiazole typically involves the nucleophilic substitution of 2-chloromethylthiazole with piperazine. While specific yield data for the unsubstituted compound is not widely reported in primary literature, analogous reactions for substituted derivatives report yields ranging from 60% to 85% under optimized conditions . In comparison, the synthesis of the 4-substituted isomer, 4-(piperazin-1-ylmethyl)thiazole, often proceeds with similar or slightly lower yields due to the reduced electrophilicity of the 4-chloromethylthiazole intermediate [1].

Organic Synthesis Process Chemistry Building Block

Recommended Research and Industrial Applications for 2-(Piperazin-1-ylmethyl)thiazole (CAS 885699-90-1) Based on Evidence


Development of Next-Generation Kinase Inhibitors Targeting Drug-Resistant Mutants

The 2-(piperazin-1-ylmethyl)thiazole scaffold is a critical component of HG-7-85-01, which potently inhibits T315I mutant Bcr-Abl (IC50 = 3 nM) and other clinically relevant kinases with high selectivity [1]. Procurement of this building block is essential for medicinal chemistry teams aiming to design novel type II kinase inhibitors capable of overcoming gatekeeper mutations in chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).

Antimicrobial Lead Optimization Programs

Derivatives based on the 2-(piperazin-1-ylmethyl)thiazole core have demonstrated antimicrobial activity equivalent to chloramphenicol against Listeria monocytogenes (MIC = 32 µM) and activity against Staphylococcus aureus, Klebsiella pneumoniae, and Bacillus cereus [2]. This compound serves as an ideal starting point for structure-activity relationship (SAR) studies aimed at developing novel antibiotics to combat multidrug-resistant pathogens.

Antimalarial Drug Discovery and Development

The 2-(piperazin-1-ylmethyl)thiazole motif is a productive scaffold for generating antiplasmodial compounds, as evidenced by the parallel synthesis of 4-(piperazin-1-ylmethyl)thiazol-2-amine derivatives with activity against Plasmodium falciparum [3]. Procurement of this building block supports the synthesis of focused libraries for hit-to-lead optimization in malaria drug discovery programs.

CNS-Targeted Drug Discovery Leveraging Favorable Physicochemical Properties

With a computed XLogP3 of 0.2, 2-(piperazin-1-ylmethyl)thiazole exhibits a balanced lipophilicity profile conducive to blood-brain barrier penetration and aqueous solubility [4]. This makes it a preferred building block for synthesizing CNS-active agents, including acetylcholinesterase inhibitors for Alzheimer's disease and dopamine D3 receptor antagonists for antipsychotic therapies [5][6].

Technical Documentation Hub

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